Tetrabutylammonium fluoride trihydrate Tetrabutylammonium fluoride trihydrate Tetrabutylammonium Fluoride is used in the synthesis of fluorinated dideoxynucleosides as active agents against HIV. Also used in the synthesis of PA-824, used in the termination of nonreplicating mycobacterium tuberculosis.
Tetrabutylammonium fluoride trihydrate is a mild base used in reactions like aldol-type condensation reactions, Michael-type reactions, ring-opening reactions. Its is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles.

Brand Name: Vulcanchem
CAS No.: 87749-50-6
VCID: VC21083001
InChI: InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1
SMILES: CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]
Molecular Formula: C16H42FNO3
Molecular Weight: 315.51 g/mol

Tetrabutylammonium fluoride trihydrate

CAS No.: 87749-50-6

Cat. No.: VC21083001

Molecular Formula: C16H42FNO3

Molecular Weight: 315.51 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutylammonium fluoride trihydrate - 87749-50-6

Specification

CAS No. 87749-50-6
Molecular Formula C16H42FNO3
Molecular Weight 315.51 g/mol
IUPAC Name tetrabutylazanium;fluoride;trihydrate
Standard InChI InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1
Standard InChI Key VEPTXBCIDSFGBF-UHFFFAOYSA-M
SMILES CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]

Introduction

Chemical and Physical Properties

Tetrabutylammonium fluoride trihydrate is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF·3H₂O. It consists of a tetrabutylammonium cation and a fluoride anion, with three water molecules completing its structure. Understanding its fundamental properties is essential for its effective application in various chemical processes.

Molecular Structure and Identification

The compound features a central nitrogen atom with four butyl chains attached, forming the tetrabutylammonium cation, paired with a fluoride anion. The trihydrate form includes three water molecules in its crystal structure, which significantly influences its properties and applications.

PropertyValue
Chemical Formula(C₄H₉)₄NF·3H₂O or C₁₆H₄₂FNO₃
Molecular Weight315.51 g/mol
CAS Number87749-50-6
EC Number207-057-2
InChIKeyVEPTXBCIDSFGBF-UHFFFAOYSA-M
Hill FormulaC₁₆H₃₆FN·3H₂O

The molecular structure of tetrabutylammonium fluoride trihydrate consists of a quaternary ammonium cation with four butyl groups attached to a central nitrogen atom, along with a fluoride anion and three water molecules .

Physical Characteristics

Tetrabutylammonium fluoride trihydrate appears as a white crystalline solid at room temperature. Its melting point and other physical properties are critical for its handling and applications in various chemical processes.

Physical PropertyValue
AppearanceWhite crystalline solid
Melting Point62-63°C
Hydrogen Bond Donor Count3
Rotatable Bond Count12

The compound is typically supplied as a white solid trihydrate or as a solution in tetrahydrofuran for laboratory and industrial applications .

Solubility and Stability

The compound is highly soluble in water (43 mg/ml) and other polar solvents, including tetrahydrofuran (THF), dimethylsulfoxide (DMSO), and acetonitrile . This solubility profile makes it particularly useful as a fluoride source in organic synthesis. The fluoride ion in tetrabutylammonium fluoride trihydrate functions as a strong hydrogen bond acceptor, which affects its solubility behavior in various solvent systems .

Anhydrous tetrabutylammonium fluoride is challenging to prepare, as heating the hydrated material to 77°C under vacuum causes decomposition to the hydrogen difluoride salt. Samples dried at 40°C under high vacuum still contain 10-30 mol% of water and approximately 10% of difluoride .

Synthesis and Preparation Methods

Several methods exist for the synthesis of tetrabutylammonium fluoride trihydrate, each with its own advantages and limitations. The choice of synthesis method often depends on the scale of production and intended application.

Industrial Production Methods

For large-scale production, the ion-exchange method is typically preferred due to its efficiency and scalability. This process is environmentally friendly as it avoids the use of organic solvents and concentrated hydrofluoric acid .

Laboratory Synthesis Routes

In laboratory settings, several methods are employed for the preparation of tetrabutylammonium fluoride trihydrate:

  • Ion-Exchange Method: Hydrofluoric acid is passed through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of water, tetrabutylammonium fluoride can be collected as an oil in quantitative yield .

  • Acid-Base Reaction: Tetrabutylammonium hydroxide reacts with hydrogen fluoride in an aqueous solution to form the compound.

  • Cation Exchange Reaction: This method utilizes an ion exchange column with aqueous hydrofluoric acid solution.

  • Reaction with Potassium Fluoride: Dissolving potassium fluoride and tetrabutylammonium salt in water, followed by low-temperature crystallization and vacuum drying, yields tetrabutylammonium fluoride trihydrate.

  • Alternative Anhydrous Preparation: Anhydrous tetrabutylammonium fluoride has been prepared by the reaction of hexafluorobenzene and tetrabutylammonium cyanide. Solutions of the salt in acetonitrile and dimethyl sulfoxide have been reported to be stable .

Mechanism of Action

Understanding the mechanism by which tetrabutylammonium fluoride trihydrate operates is crucial for optimizing its use in various applications. Its action primarily revolves around its ability to provide fluoride ions in organic environments.

Fluoride Delivery System

Tetrabutylammonium fluoride trihydrate serves as an efficient source of fluoride ions in organic solvents. The fluoride ion is a strong nucleophile and base in organic media, particularly when water content is minimized. This property makes tetrabutylammonium fluoride trihydrate valuable in numerous organic transformations .

The solubility of fluoride salts in organic solvents is typically limited due to the strong hydrogen bond-accepting properties of the fluoride ion. Tetrabutylammonium fluoride trihydrate overcomes this limitation, although the exact nature of the fluoride ion in solution remains uncertain since samples are almost always hydrated, resulting in the formation of bifluoride (HF₂⁻), hydroxide (OH⁻), as well as fluoride .

Target Actions and Applications

Tetrabutylammonium fluoride trihydrate primarily targets:

  • Silyl Ether Protecting Groups: It effectively cleaves C-Si bonds, converting them into carbanions .

  • Phase Transfer Catalysis: The compound facilitates reactions between reagents in different phases.

  • Base-Mediated Reactions: It serves as a mild base in various chemical transformations .

The fluoride ion in tetrabutylammonium fluoride trihydrate acts as a strong hydrogen bond acceptor, which affects its solubility in organic solvents and its reactivity in various chemical systems.

Applications in Organic Chemistry

Tetrabutylammonium fluoride trihydrate has found extensive use in organic chemistry due to its unique properties as a source of fluoride ions in organic solvents.

Deprotection of Silyl Groups

One of the most common applications of tetrabutylammonium fluoride trihydrate is the removal of silyl ether protecting groups in organic synthesis. This reaction is particularly valuable in complex molecule synthesis where selective deprotection is required .

In this application, tetrabutylammonium fluoride trihydrate acts by providing fluoride ions that attack the silicon atom, cleaving the Si-O bond and releasing the protected alcohol. This reaction proceeds under mild conditions and with high selectivity, making it a preferred method for deprotection in the presence of other functional groups .

Phase Transfer Catalysis

Tetrabutylammonium fluoride trihydrate serves as an effective phase transfer catalyst in reactions involving both aqueous and organic phases. The lipophilic tetrabutylammonium cation helps transport fluoride ions into the organic phase, facilitating reactions that would otherwise proceed slowly due to phase separation issues .

Base-Mediated Reactions

As a mild base, tetrabutylammonium fluoride trihydrate catalyzes various base-mediated reactions, including:

  • Aldol-type condensation reactions: Facilitating carbon-carbon bond formation.

  • Michael-type reactions: Promoting conjugate additions.

  • Ring-opening reactions: Enabling the transformation of cyclic structures.

  • Dehydrobromination reactions: Assisting in the elimination of hydrogen bromide to form carbon-carbon double bonds .

When used as a deprotecting agent in DMSO, tetrabutylammonium fluoride trihydrate efficiently converts O-silylated enolates into carbonyls. With C-Si bonds, it generates carbanions that can be trapped with electrophiles or undergo protonolysis .

Applications in Materials Science

Beyond organic synthesis, tetrabutylammonium fluoride trihydrate has significant applications in materials science, particularly in the processing and characterization of polymeric materials.

This table demonstrates that optimal dissolution occurs at 10-20 mg/mL, where the measured molar masses align well with reference values, indicating complete dissolution without modification of the cellulose's hydrodynamic volume .

Carbon Nanotube Dispersion

Recent research has utilized tetrabutylammonium fluoride trihydrate in the development of conjugated polymers with self-immolative sidechain linkers for effective carbon nanotube dispersion. This application demonstrates the compound's expanding role in nanotechnology and materials science .

Environmental Applications

Tetrabutylammonium fluoride trihydrate has shown promise in environmental applications, particularly in the area of carbon dioxide capture and separation.

Carbon Dioxide Capture

Recent studies have investigated the use of tetrabutylammonium fluoride trihydrate in the formation of semi-clathrate hydrates for selective CO₂ capture from CO₂/N₂ gas mixtures. This application leverages the compound's ability to act as a thermodynamic promoter, enabling gas capture at room temperature .

Research has demonstrated that tetrabutylammonium fluoride hydrate systems exhibit selective CO₂ capture behavior during the hydrate formation process. The maximum gas storage capacities were reported at 2.36 and 2.38 mmol/mol for TBAF·29.7 H₂O and TBAF·32.8 H₂O hydrate, respectively, after complete enclathration of a feed gas containing 80% CO₂ and 20% N₂ .

This application is particularly significant as it offers a potential environmentally benign platform for gas storage and separation without requiring the high-pressure and low-temperature conditions typically needed for gas hydrate formation .

Comparison with Similar Compounds

Understanding how tetrabutylammonium fluoride trihydrate compares to similar compounds helps in selecting the appropriate reagent for specific applications.

Several compounds share structural or functional similarities with tetrabutylammonium fluoride trihydrate:

  • Tetrabutylammonium Bromide: Similar in structure but provides bromide ions instead of fluoride ions.

  • Tetrabutylammonium Hydroxide: Provides hydroxide ions and is used as a strong base.

  • Tetrabutylammonium Chloride: Provides chloride ions and is used in phase transfer catalysis.

Tetrabutylammonium fluoride trihydrate is unique due to its ability to provide fluoride ions in organic solvents, which is typically challenging to achieve with inorganic fluoride salts. Its high solubility and stability in organic solvents make it a valuable reagent in organic synthesis.

Recent Research Developments

Research on tetrabutylammonium fluoride trihydrate continues to expand its applications and deepen our understanding of its properties and behavior.

Recent research has focused on:

  • Carbon Dioxide Capture: Studies have demonstrated the effectiveness of tetrabutylammonium fluoride hydrate systems for selective CO₂ capture from gas mixtures, with potential applications in environmental remediation .

  • Cellulose Characterization: Research has optimized the use of tetrabutylammonium fluoride/DMSO systems for the characterization of non-derivatized cellulose samples, advancing our ability to analyze these important biological polymers .

  • Nanotechnology Applications: Tetrabutylammonium fluoride trihydrate has been employed in the development of conjugated polymers with self-immolative sidechain linkers for carbon nanotube dispersion, expanding its role in materials science .

  • Semi-Clathrate Hydrate Formation: Studies have investigated the structure and properties of tetrabutylammonium fluoride hydrates, revealing structural transitions from cubic to tetragonal structures upon gas pressurization and providing insights into their CO₂ selectivity .

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